molecular formula C8H8O2 B089530 2,5-Dimethyl-1,4-benzoquinone CAS No. 137-18-8

2,5-Dimethyl-1,4-benzoquinone

Cat. No.: B089530
CAS No.: 137-18-8
M. Wt: 136.15 g/mol
InChI Key: MYKLQMNSFPAPLZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-benzoquinone: is an organic compound belonging to the quinone family. It is characterized by a six-membered ring structure with two carbonyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This compound is known for its bright yellow crystalline appearance and its role as an oxidizing agent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2,5-dimethyl-1,4-benzoquinone often involves the continuous oxidation of 2,5-dimethylphenol in a flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, ferric chloride, tert-butyl hydroperoxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Catalysts: Vanadium pentoxide, palladium on carbon.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1,4-benzoquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions makes it more hydrophobic compared to its hydroxyl or chloro-substituted counterparts, affecting its solubility and interaction with biological molecules .

Properties

IUPAC Name

2,5-dimethylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
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InChI Key

MYKLQMNSFPAPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID0059669
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
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Molecular Weight

136.15 g/mol
Source PubChem
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Physical Description

Yellow solid; [Acros Organics MSDS]
Record name 2,5-Dimethyl-4-benzoquinone
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Vapor Pressure

0.02 [mmHg]
Record name 2,5-Dimethyl-4-benzoquinone
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CAS No.

137-18-8
Record name 2,5-Dimethyl-p-benzoquinone
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Record name 2,5-Dimethyl-4-benzoquinone
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Record name p-Xyloquinone
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Synthesis routes and methods

Procedure details

12.2 g of 2,5-dimethylphenol (0.1 mole), 1.98 g of cobalt di-(3-methylsalcylal)-3,3'-diimino-di-n-propylamine (0.0005 mole) and 0.5 g of N-methylpiperidine were dissolved in 200 ml of chloroform and then air was bubbled through the resulting solution at 15°C for 10 hours during which time the reaction was completed. After completion of the reaction, the reaction mixture was rendered basic by adding a 2% aqueous solution of sodium hydroxide to decompose peroxides present in the mixture followed by addition of dilute hydrochloric acid to render the solution acidic. The resulting solution was extracted with ether which was then distilled off to obtain 12.1 g of 2,5-dimethyl-parabenzoquinone (0.09 mole).
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt di-(3-methylsalcylal)-3,3'-diimino-di-n-propylamine
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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